
(5-Bromo-2-methyl-3-nitrophenyl)methanol
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Overview
Description
(5-Bromo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol typically involves the bromination of 2-methyl-3-nitrophenylmethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, allowing for better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-3-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methyl-3-nitrobenzaldehyde or 5-bromo-2-methyl-3-nitrobenzoic acid.
Reduction: Formation of 5-bromo-2-methyl-3-aminophenylmethanol.
Substitution: Formation of 5-hydroxy-2-methyl-3-nitrophenylmethanol.
Scientific Research Applications
(5-Bromo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methanol group may also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-nitrophenyl)methanol: Similar structure but lacks the methyl group.
(2-Methyl-3-nitrophenyl)methanol: Similar structure but lacks the bromine atom.
(5-Chloro-2-methyl-3-nitrophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(5-Bromo-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the nitro group provides potential for reduction to biologically active amines .
Biological Activity
(5-Bromo-2-methyl-3-nitrophenyl)methanol is a phenolic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C10H10BrN1O3
- Molecular Weight : Approximately 232.03 g/mol
- Functional Groups : Contains bromine, nitro, and hydroxymethyl groups.
1. Enzyme Inhibition
Preliminary studies indicate that this compound exhibits potential enzyme inhibition properties. The compound may interact with various biological targets, which could lead to significant therapeutic applications. For instance, it has shown promise in inhibiting certain enzymes that are crucial in metabolic pathways.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research suggests that this compound may inhibit the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
3. Cytotoxicity Studies
Cytotoxicity tests have been conducted using different cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HEPG2 (Liver) | 14.36 | Doxorubicin |
MDA-MB-231 (Breast) | 7.06 | Doxorubicin |
These results indicate that this compound exhibits moderate to strong cytotoxic effects against liver and breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electrophilic Substitution : The nitro group can participate in redox reactions, influencing cellular signaling pathways.
- Interaction with Microtubules : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activity of similar compounds with varying substituents on the phenolic ring. For example:
- Compound A : Exhibited an IC50 of 8.08 µM against breast cancer cells.
- Compound B : Showed enhanced activity with an IC50 of 1.25 µM when a methoxy group was present at a specific position on the aromatic ring.
These findings underscore the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(5-bromo-2-methyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
KCNJRNHMWBZCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)CO |
Origin of Product |
United States |
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